3-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide
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Overview
Description
3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide is a chemical compound with the molecular formula C12H10F3N3O2. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoxazole ring substituted with a methyl group and a carbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide typically involves the following steps :
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using trifluoromethylating agents.
Formation of Carbohydrazide Moiety: The carbohydrazide moiety is formed by reacting the isoxazole derivative with hydrazine hydrate under refluxing methanolic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of eco-friendly solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) and various halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and antitumor agent.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxylate: Similar structure but with a carboxylate group instead of carbohydrazide.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains a similar trifluoromethyl-phenyl moiety but with an isocyanate group.
Uniqueness
3-Methyl-5-(4-(trifluoromethyl)phenyl)isoxazole-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carbohydrazide moiety, in particular, enhances its potential as a pharmacophore in drug development .
Properties
IUPAC Name |
3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-6-9(11(19)17-16)10(20-18-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,16H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRIJLAWFHNRJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)NN)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379638 |
Source
|
Record name | 3-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-90-1 |
Source
|
Record name | 3-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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